molecular formula C7H12BN3O2 B12082666 (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid

(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B12082666
M. Wt: 181.00 g/mol
InChI Key: IRPHXKATFDNVPV-UHFFFAOYSA-N
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Description

(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H12BN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a pyrimidine ring and a boronic acid group. This combination allows for versatile reactivity and binding properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H12BN3O2

Molecular Weight

181.00 g/mol

IUPAC Name

[2-(2-aminopropan-2-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C7H12BN3O2/c1-7(2,9)6-10-3-5(4-11-6)8(12)13/h3-4,12-13H,9H2,1-2H3

InChI Key

IRPHXKATFDNVPV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C(C)(C)N)(O)O

Origin of Product

United States

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